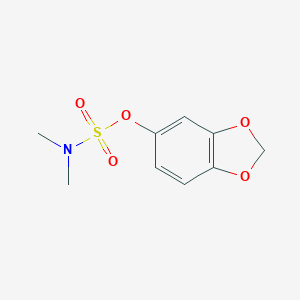
1,3-benzodioxol-5-yl N,N-dimethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.271 g/mol . It is known for its unique structure, which includes a benzodioxole moiety and a dimethylsulfamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate typically involves the reaction of 1,3-benzodioxole with N,N-dimethylsulfamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.
化学反应分析
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamate group can be replaced by other nucleophiles.
科学研究应用
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can be compared with other similar compounds, such as:
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the dimethylsulfamate group.
N,N-Dimethylsulfamide: Contains the dimethylsulfamate group but lacks the benzodioxole moiety.
1,3-Benzodioxol-5-yl-indoles: These compounds have a similar benzodioxole structure and are studied for their anticancer properties.
The uniqueness of this compound lies in its combination of the benzodioxole and dimethylsulfamate groups, which may confer distinct chemical and biological properties.
生物活性
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate (CAS No. 890601-13-5) is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of approximately 244.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through the reaction of 1,3-benzodioxole with N,N-dimethylsulfamoyl chloride, typically in the presence of a base like triethylamine. The compound features a benzodioxole moiety linked to a sulfamate group, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | UDRJXLQZGDAJNJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, studies have suggested that this compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with cancer and diabetes .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the benzodioxole structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study Example:
A study published in Acta Crystallographica highlighted the synthesis and characterization of related compounds that demonstrated promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
Antidiabetic Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antidiabetic effects. Inhibitors targeting PTP1B have shown potential in improving insulin signaling pathways, thereby enhancing glucose uptake in cells .
Research Findings:
A docking study indicated that analogs of this compound interact effectively with PTP1B, leading to inhibition that could translate into therapeutic benefits for diabetes management .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1,3-Benzodioxole | Benzodioxole | Anticancer |
| N,N-Dimethylsulfamide | Sulfamate | Antimicrobial |
| 1,3-Benzodioxol-5-yl-indoles | Benzodioxole derivative | Anticancer |
属性
IUPAC Name |
1,3-benzodioxol-5-yl N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(2)16(11,12)15-7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJXLQZGDAJNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














